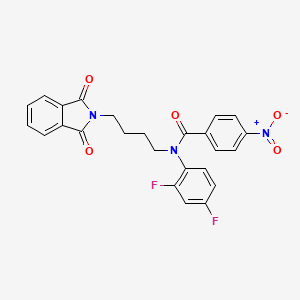
N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-nitrobenzamide" is a multifunctional molecule that is not directly described in the provided papers. However, the papers do discuss related compounds that share some structural features, such as the presence of a nitrobenzamide moiety and substitution patterns on the benzene ring which can provide insights into the behavior of similar compounds. For instance, the presence of nitro groups and halogen substituents on the benzene ring is a common feature in compounds with potential chemotherapeutic activity .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of an amide bond between a carboxylic acid derivative and an amine. For example, the synthesis of 4-iodo-3-nitrobenzamide involves a nitroso prodrug that is reduced to form the active amide . Similarly, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide is characterized and confirmed by various spectroscopic methods . These methods could potentially be applied to the synthesis of the compound , with adjustments for the specific substituents present.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized by X-ray diffraction, as seen in the study of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide . The crystal structure can reveal important interactions such as hydrogen bonding and pi-pi stacking, which are crucial for understanding the compound's stability and reactivity. The presence of fluorine atoms, as in the compound of interest, can also influence the molecular conformation and intermolecular interactions, as demonstrated in the study of difluorobenzene-containing benzamides .
Chemical Reactions Analysis
The chemical reactivity of nitrobenzamide derivatives can vary depending on the substituents attached to the benzene ring. For instance, the metabolic reduction of 4-iodo-3-nitrobenzamide to its nitroso and amino derivatives indicates a pathway for inducing cell death in tumor cells . The presence of fluorine atoms can affect the reactivity and the types of interactions the compound can participate in, such as C–H⋯F interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For example, the crystal structure and hydrogen bonding can affect the compound's solubility and melting point . The presence of electron-withdrawing groups such as nitro and fluorine can impact the electronic properties and, consequently, the biological activity of the compound . The anticonvulsant activity of some 4-nitro-N-phenylbenzamides suggests that the compound may also exhibit similar pharmacological properties .
科学的研究の応用
Molecular Structure and Stability
- Molecular Conformation : The conformational behavior of compounds with similar structural motifs, such as pentafluorobenzamides, has been studied, revealing insights into cis and trans amide bond preferences and the effects of solvents on these conformations. These findings can provide a basis for understanding the structural behavior of the specified compound in different environments (Forbes, Beatty, & Smith, 2001).
Synthesis and Characterization
- Synthesis Methods : Research on the synthesis of aromatic polyimides, involving compounds with similar structures, has been conducted. These methodologies could be relevant for synthesizing and manipulating the desired compound for various applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
- Characterization and Properties : Studies on difluorobenzamide polymorphs provide insights into their structural, thermal, and mechanical properties. Understanding these aspects is crucial for the application of N-(2,4-difluorophenyl)-N-(4-(1,3-diozoisoindolin-2-yl)butyl)-4-nitrobenzamide in material science and engineering (Mondal, Kiran, Ramamurty, & Chopra, 2017).
Molecular Interactions
- Hydrogen and Halogen Bonding : Investigations into the role of hydrogen and halogen bonding in molecular assemblies have been conducted. Such studies are pertinent for understanding how N-(2,4-difluorophenyl)-N-(4-(1,3-diozoisoindolin-2-yl)butyl)-4-nitrobenzamide might interact in complex systems and could guide its applications in crystal engineering and drug formulation (Saha, Nangia, & Jaskólski, 2005).
Biological Studies
- Metal Complexes : The creation of metal complexes with ligands possessing structural similarities to the compound has been explored for their potential biological activities. Such research can inform the development of new materials with biomedical applications (Alkam et al., 2015).
Material Applications
- Paramagnetic Building Blocks : The development of new stable polyfluorinated nitroxide radicals for use in cross-coupling reactions highlights the potential of fluorinated compounds in creating materials for electronic applications. This research could inform the use of N-(2,4-difluorophenyl)-N-(4-(1,3-diozoisoindolin-2-yl)butyl)-4-nitrobenzamide in novel material synthesis (Politanskaya et al., 2020).
特性
IUPAC Name |
N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2N3O5/c26-17-9-12-22(21(27)15-17)28(23(31)16-7-10-18(11-8-16)30(34)35)13-3-4-14-29-24(32)19-5-1-2-6-20(19)25(29)33/h1-2,5-12,15H,3-4,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLAKQCOOGPUTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN(C3=C(C=C(C=C3)F)F)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-((6-Methylpyridin-2-yl)amino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2504309.png)
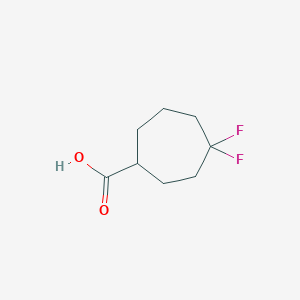
![(2R)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2504312.png)
![2-(oxiran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2504313.png)
![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B2504314.png)
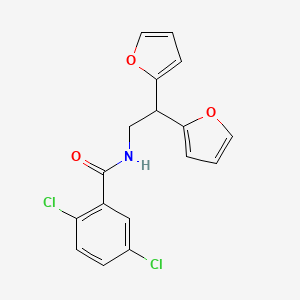

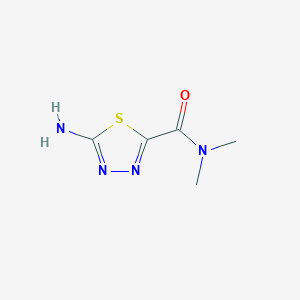
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2504322.png)
![Ethyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2504326.png)
![4-[2-(2-Methoxyphenyl)acetyl]-1,4-diazepane-1-sulfonyl fluoride](/img/structure/B2504327.png)
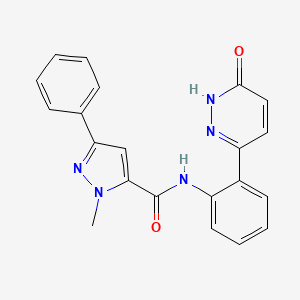
![4-(2-{1-[4-(trifluoromethyl)benzyl]-1H-indol-3-yl}ethyl)-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2504329.png)
